1,2,3,4-Tetrahydronaphthalene-1,7-diamine dihydrochloride
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Overview
Description
1,2,3,4-Tetrahydronaphthalene-1,7-diamine dihydrochloride is an organic compound with the molecular formula C10H16Cl2N2. It is a derivative of tetrahydronaphthalene, featuring two amine groups at the 1 and 7 positions. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-1,7-diamine dihydrochloride can be synthesized through a multi-step process involving the reduction of naphthalene derivatives. One common method involves the catalytic hydrogenation of 1,7-dinitronaphthalene, followed by the reduction of the resulting 1,7-diaminonaphthalene to yield the desired compound. The reaction conditions typically include the use of hydrogen gas and a suitable catalyst such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-1,7-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated amine derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydronaphthalene-1,7-diamine dihydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydronaphthalene-1,7-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene-1,7-diamine: The base compound without the dihydrochloride salt.
1,2,3,4-Tetrahydronaphthalene-1,5-diamine: A similar compound with amine groups at different positions.
1,2,3,4-Tetrahydronaphthalene-1,7-diamine dihydrochloride: The compound of interest.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity. This makes it particularly valuable in certain research and industrial applications where these properties are advantageous.
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-1,7-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;;/h4-6,10H,1-3,11-12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJYUOAYIXNQMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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